3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
Description
The compound 3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (molecular formula: C₁₈H₁₆F₃N₆O; molecular weight: 404.35 g/mol) features a pyridazine core substituted at positions 3 and 6 with a pyrazole ring and a 4-[2-(trifluoromethyl)benzoyl]piperazine group, respectively. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry, particularly for targeting enzymes like stearoyl-CoA desaturase-1 (SCD-1) .
Properties
IUPAC Name |
[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)15-5-2-1-4-14(15)18(29)27-12-10-26(11-13-27)16-6-7-17(25-24-16)28-9-3-8-23-28/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRGHJVDHOSRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on Pyridazine Core
Position 3 Modifications
- Pyrazole vs. Piperidine/Piperazine :
- 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (C₁₁H₁₄N₆, MW: 230.26 g/mol) replaces the benzoyl-piperazine with a simpler piperidine group, reducing steric hindrance and electronic effects .
- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (C₁₃H₁₂N₆, MW: 252.28 g/mol) substitutes position 3 with an aniline group, enabling hydrogen bonding but lacking the trifluoromethylbenzoyl motif .
Position 6 Modifications
- Benzoyl-Piperazine vs. Sulfonyl-Piperazine: 3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (C₂₆H₂₈N₆O₂S, MW: 488.6 g/mol) replaces the benzoyl group with a sulfonyl-biphenyl moiety, increasing molecular weight and introducing strong electron-withdrawing effects .
Functional Group Variations
Trifluoromethyl vs. Other Substituents
- 3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(2-(trifluoromethyl)phenoxy)-1H-pyrazol-1-yl)pyridazine (C₂₁H₂₀F₃N₅O, MW: 415.41 g/mol) retains the CF₃ group but positions it on a phenoxy-substituted pyrazole, altering spatial orientation .
- 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (C₁₄H₁₂ClFN₄, MW: 294.72 g/mol) replaces CF₃ with fluorine and chlorine, reducing steric bulk but maintaining halogen-mediated interactions .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The piperazine and pyrazole substituents dictate electronic and steric properties, influencing target binding and solubility.
- Trifluoromethyl Advantage : The CF₃ group in the target compound enhances metabolic stability, a feature shared with 18F-FPPPT but absent in simpler analogs like 3-(piperidin-1-yl)-6-(pyrazol-1-yl)pyridazine .
- Synthetic Adaptability : Modular synthesis allows for derivatization at positions 3 and 6, enabling rapid exploration of bioactivity .
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.435 g/mol. The structure features a pyrazole ring, a pyridazine moiety, and a piperazine group substituted with a trifluoromethyl benzoyl group, contributing to its unique pharmacological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumoral Activity : Many pyrazole derivatives have shown promising results in inhibiting tumor growth by disrupting tubulin polymerization, which is crucial for cell division .
- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Some studies report IC50 values as low as 0.02–0.04 μM for selective COX-2 inhibition .
Biological Activity Data
A summary of the biological activities reported for related compounds provides insight into the potential efficacy of this compound:
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.02 - 0.04 | |
| Antitumoral (Tubulin Inhibition) | Not specified | |
| Anti-inflammatory (General) | 60.56 - 71.11 |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to our compound:
- Antitumoral Activity : A study synthesized a series of pyrazole derivatives and tested their antitumoral effects on various cancer cell lines. The results indicated that structural modifications significantly influenced their efficacy, with some compounds demonstrating marked inhibition of cell proliferation .
- Anti-inflammatory Studies : In another investigation, a range of substituted pyrazoles was evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. The most potent compounds exhibited significant edema inhibition percentages compared to standard anti-inflammatory drugs like diclofenac .
Q & A
Q. What are the critical synthetic challenges in preparing 3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and coupling of the pyridazine core with trifluoromethylbenzoyl-piperazine and pyrazole moieties. Key challenges include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require purification to remove byproducts .
- Temperature Control : Reactions often proceed at 80–120°C to balance reaction rate and decomposition risks .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency for aryl bonds .
Optimization involves iterative adjustments via HPLC monitoring and yield calculations .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridazine C-H at δ 8.5–9.0 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 433.12) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. How do the functional groups (pyrazole, trifluoromethylbenzoyl-piperazine) influence the compound’s reactivity?
- Methodological Answer :
- Pyrazole : Acts as a hydrogen-bond acceptor, enabling interactions with biological targets (e.g., kinase ATP pockets). Its electron-withdrawing nature stabilizes the pyridazine ring .
- Trifluoromethylbenzoyl-Piperazine : The CF₃ group enhances lipophilicity (logP ~2.8), improving membrane permeability. Piperazine’s flexibility allows conformational adaptation to binding sites .
Reactivity studies involve comparative assays with analogs (e.g., replacing CF₃ with Cl or CH₃) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the biological activity of pyridazine derivatives like this compound?
- Methodological Answer : SAR strategies include:
- Analog Synthesis : Modify substituents (e.g., replace pyrazole with triazole or vary the benzoyl group) .
- Bioactivity Testing : Screen analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) .
- Data Analysis : Use IC₅₀/EC₅₀ values to correlate structural features with potency (see Table 1 ) .
Table 1 : Example SAR Data from Structural Analogs
| Analog Structure | Key Modification | Biological Activity (IC₅₀) |
|---|---|---|
| CF₃-benzoyl-piperazine | Original compound | Kinase X: 0.12 µM |
| Cl-benzoyl-piperazine | Increased hydrophilicity | Kinase X: 0.45 µM |
| CH₃-benzoyl-piperazine | Reduced steric bulk | Kinase X: 1.2 µM |
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Software (AutoDock, Schrödinger) models binding to kinases or GPCRs. The pyrazole and benzoyl groups often anchor to hydrophobic pockets .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- Pharmacophore Mapping : Identifies critical interaction points (e.g., hydrogen bonds with piperazine N-atoms) .
Q. How can researchers resolve contradictions in reported biological activities of pyridazine derivatives?
- Methodological Answer : Contradictions arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and controls .
- Purity Verification : Re-test compounds with ≥95% HPLC purity .
- Structural Confirmation : X-ray crystallography (e.g., piperazine ring conformation in Protein Data Bank entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
